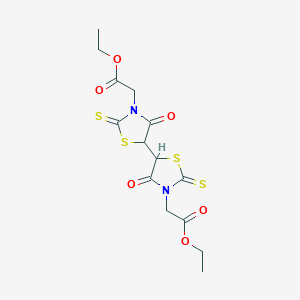![molecular formula C3Cl2F7P B14342166 [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane CAS No. 105890-83-3](/img/structure/B14342166.png)
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane is a compound that contains phosphorus, chlorine, fluorine, and carbon atoms
Preparation Methods
The synthesis of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane typically involves the reaction of phosphorus trichloride with fluorinated organic compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .
Chemical Reactions Analysis
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction .
Comparison with Similar Compounds
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane can be compared with other similar compounds such as:
Bis(trifluoromethyl) disulfide: Known for its use in the synthesis of triflic acid and other fluorinated compounds.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals for its unique properties.
Perchloromethyl mercaptan: Used in the production of thiophosgene and other sulfur-containing compounds
Properties
CAS No. |
105890-83-3 |
|---|---|
Molecular Formula |
C3Cl2F7P |
Molecular Weight |
270.90 g/mol |
IUPAC Name |
[dichloro(fluoro)methyl]-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C3Cl2F7P/c4-1(5,6)13(2(7,8)9)3(10,11)12 |
InChI Key |
WPRRMFHFYKAASQ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)C(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


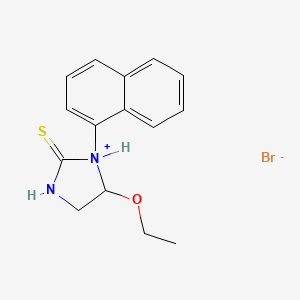
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
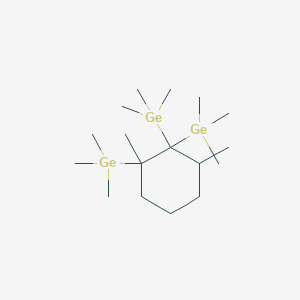

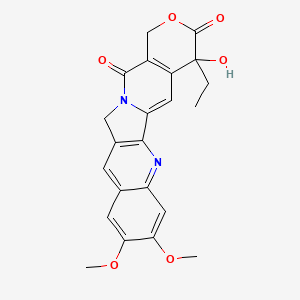
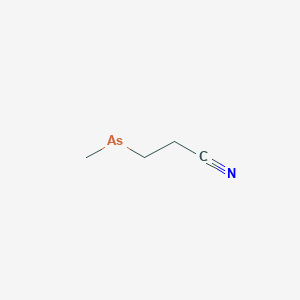
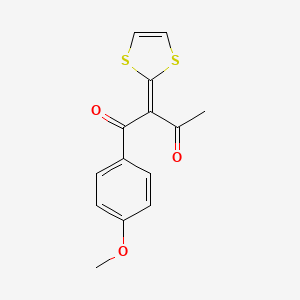
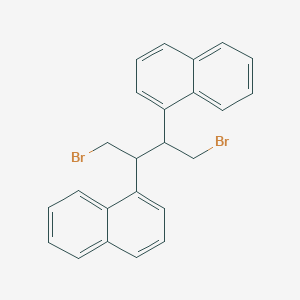

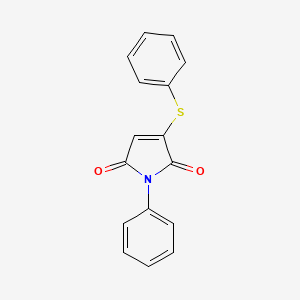
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
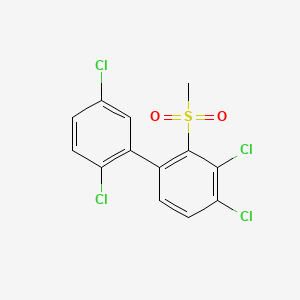
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
